

# Bosentan-d4 CAS number and molecular formula

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## Compound of Interest

Compound Name: Bosentan-d4

Cat. No.: B019520

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## An In-depth Technical Guide to Bosentan-d4

This technical guide provides a comprehensive overview of **Bosentan-d4**, a deuterated analog of the dual endothelin receptor antagonist Bosentan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

## Core Compound Information

**Bosentan-d4** is a stable, isotopically labeled form of Bosentan, primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification of Bosentan in biological matrices by mass spectrometry.

Table 1: Physicochemical Properties of **Bosentan-d4**

Property	Value	Reference
CAS Number	1065472-77-6	[1][2][3]
Molecular Formula	C <sub>27</sub> H <sub>25</sub> D <sub>4</sub> N <sub>5</sub> O <sub>6</sub> S	[1][4]
Molecular Weight	555.64 g/mol	
Synonyms	Actelion-d4; Ro 47-0203-d4; Tracleer-d4	
Appearance	Pale yellow solid	
Solubility	Soluble in Methanol, Chloroform, Ethanol	
Storage	2-8 °C	

## Mechanism of Action of Bosentan

Bosentan is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A receptor. In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 mediate vasoconstriction and proliferative signaling.

By blocking ET-A receptors on vascular smooth muscle cells, Bosentan inhibits vasoconstriction and cellular proliferation. The blockade of ET-B receptors has a more complex role; while it can prevent some ET-1-mediated vasoconstriction, it also interferes with the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. The net effect of this dual antagonism is a reduction in pulmonary vascular resistance and blood pressure.

**Caption:** Bosentan's dual antagonism of ET-A and ET-B receptors.

## Pharmacokinetic Profile of Bosentan

Bosentan is orally administered and undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. It has a terminal elimination half-life of approximately 5 hours in healthy adults.

Table 2: Pharmacokinetic Parameters of Bosentan in Adults

Parameter	Value	Reference
Bioavailability	~50%	
Time to Peak Plasma Concentration (Tmax)	3-5 hours	
Protein Binding	>98% (mainly to albumin)	
Elimination Half-life (t½)	~5.4 hours	
Metabolism	Hepatic (CYP2C9, CYP3A4)	
Elimination	Biliary excretion	

## Clinical Efficacy of Bosentan in PAH

Clinical trials have demonstrated the efficacy of Bosentan in improving exercise capacity and hemodynamic parameters in patients with pulmonary arterial hypertension.

Table 3: Summary of Bosentan Efficacy in PAH (Meta-analysis Data)

Outcome Measure	Result (Bosentan vs. Placebo)	p-value	Reference
6-Minute Walk Distance (6MWD)	Significant increase (WMD: 46.19m)	$2.9 \times 10^{-5}$	
Mean Pulmonary Arterial Pressure (mPAP)	Significant reduction (WMD: -6.026 mmHg)	$1.8 \times 10^{-6}$	
Clinical Worsening	Significantly lower (OR: 0.252)	$4.6 \times 10^{-7}$	
WHO Functional Class Amelioration	Higher (OR: 1.650)	0.031	
WMD: Weighted Mean Difference; OR: Odds Ratio			

## Experimental Protocols

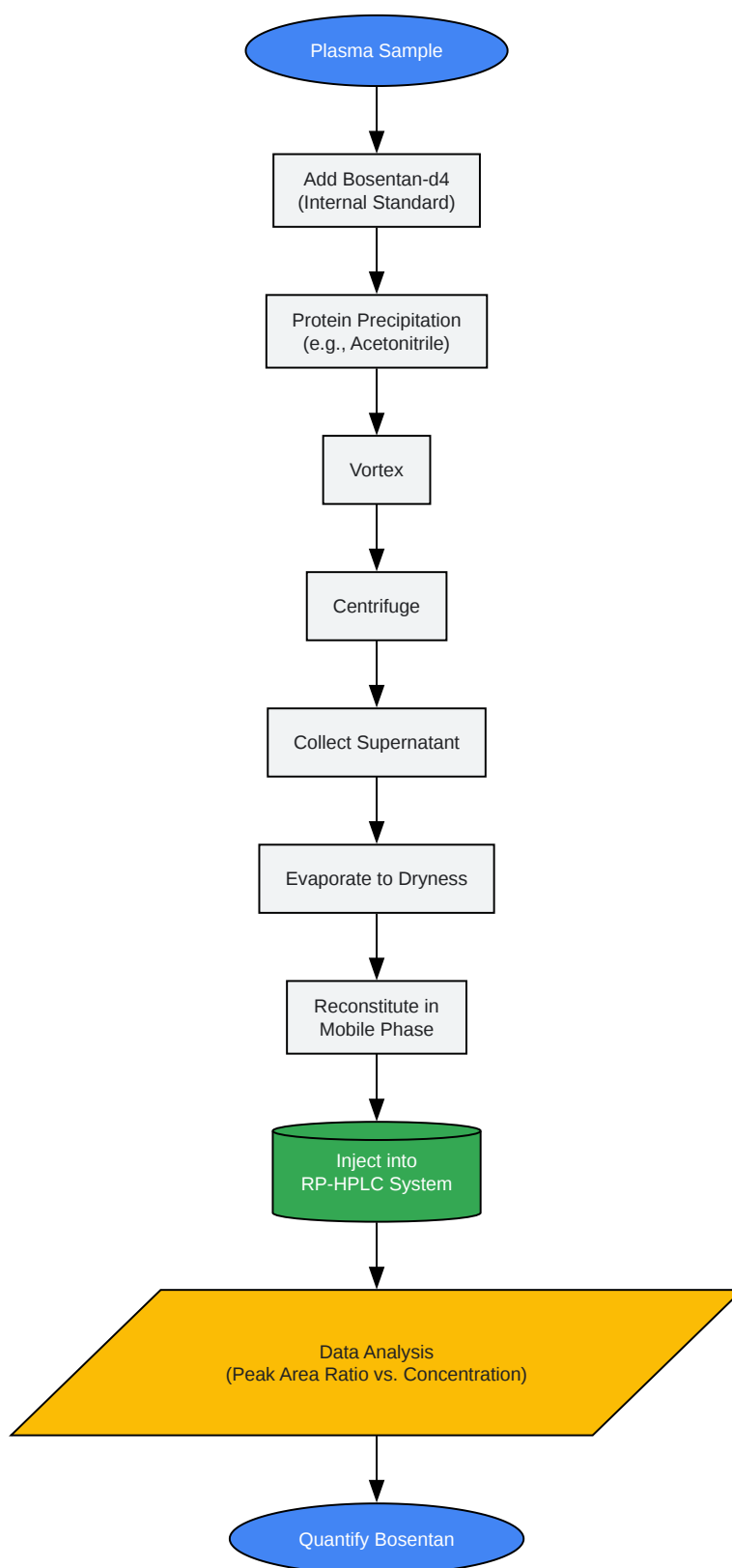
**Bosentan-d4** is crucial for the accurate quantification of Bosentan in biological samples. Below is a generalized experimental protocol for its use as an internal standard in a plasma bioequivalence study using RP-HPLC.

Protocol: Quantification of Bosentan in Human Plasma using RP-HPLC with **Bosentan-d4** Internal Standard

- Preparation of Stock Solutions:
  - Prepare a stock solution of Bosentan (1 mg/mL) in a suitable organic solvent (e.g., methanol).
  - Prepare a stock solution of **Bosentan-d4** (1 mg/mL) in the same solvent.
- Preparation of Calibration Standards and Quality Control (QC) Samples:

- Serially dilute the Bosentan stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 150–2400 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
  - To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of **Bosentan-d4** internal standard solution.
  - Add a protein precipitating agent (e.g., acetonitrile).
  - Vortex the mixture to ensure thorough mixing.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions (Example):
  - System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  - Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
  - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 270 nm or mass spectrometry.
  - Injection Volume: A defined volume of the reconstituted sample.
- Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Bosentan to **Bosentan-d4** against the nominal concentration of the calibration standards.
- Determine the concentration of Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.



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**Caption:** Workflow for Bosentan quantification using **Bosentan-d4**.

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